molecular formula C7H6N2O5 B3054698 3-Methyl-4,6-dinitrophenol CAS No. 616-73-9

3-Methyl-4,6-dinitrophenol

Cat. No.: B3054698
CAS No.: 616-73-9
M. Wt: 198.13 g/mol
InChI Key: ZIFGQZOJBWXBNW-UHFFFAOYSA-N
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Description

3-Methyl-4,6-dinitrophenol is an organic compound with the molecular formula C7H6N2O5. It is a yellow crystalline solid that is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and ether . This compound is known for its use in various industrial applications, including as a pesticide and a precursor in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4,6-dinitrophenol can be synthesized through the nitration of m-cresol (3-methylphenol)This is typically achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired dinitro compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 3-Methyl-4,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation . The compound targets the electron transport chain and interferes with the normal flow of electrons, ultimately affecting cellular energy metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4,6-dinitrophenol is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Its selective nitration process and specific applications in both industrial and research settings highlight its distinct properties compared to other dinitrophenolic compounds .

Properties

IUPAC Name

5-methyl-2,4-dinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFGQZOJBWXBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073919
Record name 2,4-Dinitro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-73-9
Record name 2,4-Dinitro-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Cresol, 4,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitro-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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